molecular formula C16H22BNO3 B1349913 N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide CAS No. 827614-68-6

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B1349913
CAS No.: 827614-68-6
M. Wt: 287.2 g/mol
InChI Key: PXTNJXLWXIJJIM-UHFFFAOYSA-N
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Description

“N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C16H22BNO3 . It is a boronic acid derivative .


Synthesis Analysis

The synthesis of this compound involves a five-step substitution reaction . The structure of the compound was confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods .


Molecular Structure Analysis

The molecular weight of the compound is 287.2 g/mol . The IUPAC name is this compound . The InChI is InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)14(19)18-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H,18,19) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 287.2 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

One significant area of research involves the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes through Pd-catalyzed borylation of aryl bromides. This method has proven more effective in borylation of aryl bromides bearing sulfonyl groups than conventional Pd-catalyzed borylation using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).

Additionally, studies on the synthesis, crystal structure, and DFT (Density Functional Theory) of derivatives of this compound have been carried out. These studies focused on boric acid ester intermediates with benzene rings, highlighting their structural confirmation through FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single crystals measured by X-ray diffraction. The molecular structures optimized by DFT are consistent with crystal structures determined by X-ray single crystal diffraction, providing insights into their physicochemical properties (Huang et al., 2021).

Applications in Material Science and Chemistry

In material science, the use of boronate esters, such as those derived from N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, for the development of fluorescent probes for detecting hydrogen peroxide is noteworthy. These probes, designed with boronate ester fluorescence, demonstrate an "Off-On" response to H2O2 due to the loss of the intramolecular charge transfer (ICT) excited state, highlighting their potential in sensitive detection applications (Lampard et al., 2018).

Moreover, the compound and its derivatives have been explored for their role in Suzuki coupling reactions, leading to the synthesis of a variety of heteroaryl-substituted benzimidazoles, showcasing the versatility of these boronate esters in facilitating complex chemical reactions (Rheault, Donaldson, & Cheung, 2009).

Advanced Research and Development

Advanced research includes the modification of boronate esters to improve hydrolytic stability and cytoprotection against oxidative stress. This involves designing prochelators that release effective chelators upon reaction with hydrogen peroxide, indicating a strategic approach to targeting iron sequestration in cells under oxidative stress conditions (Wang & Franz, 2018).

Properties

IUPAC Name

N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-5-11(6-8-12)14(19)18-13-9-10-13/h5-8,13H,9-10H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTNJXLWXIJJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374128
Record name N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-68-6
Record name N-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzamide, N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
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